molecular formula C7H4BrNO B072286 2-Bromophenyl isocyanate CAS No. 1592-00-3

2-Bromophenyl isocyanate

Cat. No.: B072286
CAS No.: 1592-00-3
M. Wt: 198.02 g/mol
InChI Key: GOOVAYJIVMBWPP-UHFFFAOYSA-N
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Description

2-Bromophenyl isocyanate is an organic compound with the molecular formula C₇H₄BrNO and a molecular weight of 198.017 g/mol . It is characterized by the presence of a bromine atom and an isocyanate group attached to a benzene ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.

Mechanism of Action

. Its primary targets are not explicitly mentioned in the available literature. However, isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines.

Mode of Action

The mode of action of 2-Bromophenyl isocyanate is primarily through its reactivity with compounds containing active hydrogen atoms. This reactivity leads to the formation of urethane or urea linkages, depending on the reacting compound. For instance, it has been used in the synthesis of size-complementary rotaxanes via an end-capping reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-bromophenylamine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:

2-Bromophenylamine+Phosgene2-Bromophenyl isocyanate+Hydrochloric acid\text{2-Bromophenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-Bromophenylamine+Phosgene→2-Bromophenyl isocyanate+Hydrochloric acid

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromophenylamine and carbon dioxide.

Common Reagents and Conditions

    Amines: React with this compound to form ureas under mild conditions.

    Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.

    Thiols: React to form thiocarbamates, typically under basic conditions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Bromophenyl isocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl isocyanate
  • 2-Fluorophenyl isocyanate
  • 2-Iodophenyl isocyanate

Uniqueness

2-Bromophenyl isocyanate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom can participate in additional reactions, such as halogen exchange and cross-coupling reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

1-bromo-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOVAYJIVMBWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166606
Record name 2-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-00-3
Record name 2-Bromophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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